(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1421588-22-8
VCID: VC6778156
InChI: InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+
SMILES: COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3
Molecular Formula: C22H32N2O5S
Molecular Weight: 436.57

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

CAS No.: 1421588-22-8

Cat. No.: VC6778156

Molecular Formula: C22H32N2O5S

Molecular Weight: 436.57

* For research use only. Not for human or veterinary use.

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - 1421588-22-8

Specification

CAS No. 1421588-22-8
Molecular Formula C22H32N2O5S
Molecular Weight 436.57
IUPAC Name (E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C22H32N2O5S/c1-26-19-13-17(14-20(27-2)22(19)28-3)5-6-21(25)24-7-4-12-30-16-18(24)15-23-8-10-29-11-9-23/h5-6,13-14,18H,4,7-12,15-16H2,1-3H3/b6-5+
Standard InChI Key KNWKLEACNLUAOQ-AATRIKPKSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCSCC2CN3CCOCC3

Introduction

Chemical Identity and Basic Properties

The compound (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by a unique combination of heterocyclic and aromatic moieties. Its fundamental properties are summarized below:

PropertyValue
CAS Number1421588-22-8
Molecular FormulaC<sub>22</sub>H<sub>32</sub>N<sub>2</sub>O<sub>5</sub>S
Molecular Weight436.6 g/mol
SMILES NotationCOc1cc(C=CC(=O)N2CCCSCC2CN2CCOCC2)cc(OC)c1OC

The molecule integrates a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen), a morpholinomethyl substituent, and a 3,4,5-trimethoxyphenyl group connected via an α,β-unsaturated ketone (prop-2-en-1-one) backbone . The (E)-configuration of the double bond in the enone moiety is critical for its stereochemical stability and potential interactions with biological targets .

Structural and Stereochemical Analysis

Core Structural Components

The molecule can be divided into three key regions:

  • 1,4-Thiazepane Ring: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4. The thiazepane scaffold is known for its conformational flexibility, which may enhance binding to diverse enzyme active sites .

  • Morpholinomethyl Substituent: A morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) attached via a methylene group to the thiazepane. Morpholine derivatives are frequently employed in drug design to improve aqueous solubility and pharmacokinetic profiles .

  • 3,4,5-Trimethoxyphenyl Group: A trisubstituted aromatic ring with methoxy groups at positions 3, 4, and 5. This moiety is structurally analogous to colchicine and combretastatin derivatives, which are known for their antitubulin and anticancer activities .

Stereochemical Considerations

The (E)-configuration of the α,β-unsaturated ketone ensures that the trimethoxyphenyl and thiazepane groups are on opposite sides of the double bond. This geometry influences molecular planarity and may facilitate π-π stacking interactions with aromatic residues in target proteins . Computational modeling suggests that the (E)-isomer exhibits lower steric hindrance compared to the (Z)-form, potentially enhancing bioavailability .

Synthesis and Derivative Development

Structural Analogues and Modifications

Search results highlight related compounds, such as (3-(morpholinomethyl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone (CAS: 1421463-43-5), which replaces the trimethoxyphenyl group with a pyrazine ring . Such modifications alter electronic properties and binding affinities, underscoring the versatility of the thiazepane-morpholine scaffold in medicinal chemistry .

Physicochemical and Pharmacokinetic Profiling

Predicted Physicochemical Properties

PropertyPredicted Value
LogP (Partition Coeff)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Polar Surface Area85 Ų

The morpholine and thiazepane rings contribute to a balanced lipophilicity profile, suggesting adequate membrane permeability. The absence of hydrogen bond donors may limit solubility in aqueous media, necessitating formulation strategies for in vivo applications .

Metabolic Stability

The trimethoxyphenyl group is susceptible to oxidative demethylation by cytochrome P450 enzymes, while the morpholine ring may undergo ring-opening reactions. These potential metabolic pathways highlight the need for stability studies in future research .

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